
D-Glucuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucuronic Acid Methyl Ester: is a derivative of D-glucuronic acid, which is a glucose derivative. This compound is known for its significant role in various biological and chemical processes. D-glucuronic acid is widely found in plants and animals, often in the form of tissue complexes. It has excellent properties such as anti-oxidation and is used in the treatment of liver diseases and hyperlipidemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronic Acid Methyl Ester typically involves the esterification of D-glucuronic acid. One common method is the reaction of D-glucuronic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of D-glucuronic acid and its derivatives, including this compound, often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucuronic acid.
Substitution: It can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Glucaric acid derivatives.
Reduction: D-glucuronic acid.
Substitution: Various substituted glucuronic acid esters.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucuronic Acid Methyl Ester is used as an intermediate in the synthesis of various sugar derivatives and glycosides. It is also employed in the preparation of glucuronide conjugates, which are important in drug metabolism studies .
Biology: In biological research, this compound is used to study the metabolism of glucuronic acid derivatives and their role in detoxification processes. It is also used in the synthesis of glycosaminoglycans, which are essential components of connective tissues .
Medicine: this compound has applications in the development of pharmaceuticals, particularly in the synthesis of prodrugs that can be activated by glucuronidase enzymes. This property is exploited in targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a component in cell culture media .
Mecanismo De Acción
D-Glucuronic Acid Methyl Ester exerts its effects primarily through its conversion to D-glucuronic acid in the body. D-glucuronic acid can activate peroxisome proliferator-activated receptors, reduce the synthesis of low-density lipoprotein cholesterol, and increase the activity of lipoprotein esterase. These actions promote the decomposition of very low-density lipoprotein cholesterol and increase the synthesis of high-density lipoprotein cholesterol .
Comparación Con Compuestos Similares
D-Glucuronic Acid: The parent compound, widely used in similar applications.
D-Gluconic Acid Methyl Ester: Another ester derivative with similar properties.
Glucaric Acid: An oxidation product of D-glucuronic acid with distinct applications.
Uniqueness: D-Glucuronic Acid Methyl Ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives .
Propiedades
Fórmula molecular |
C7H12O7 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5-,6-/m0/s1 |
Clave InChI |
UNSKAUSCLTVFGO-FSIIMWSLSA-N |
SMILES isomérico |
COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
COC(=O)C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



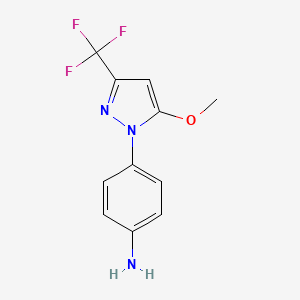
![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)


![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
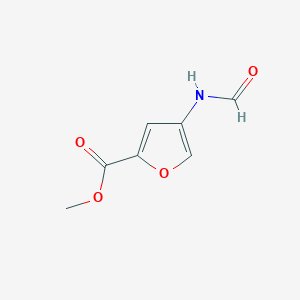
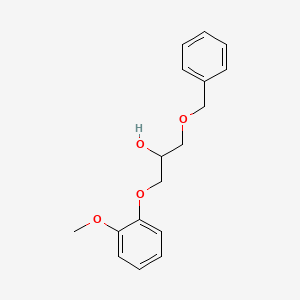
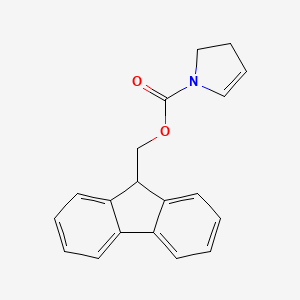
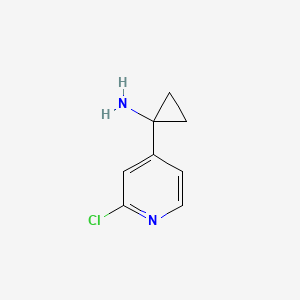
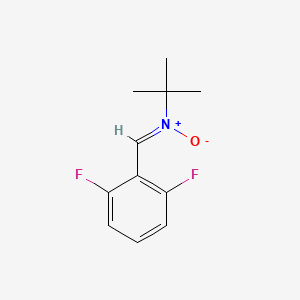

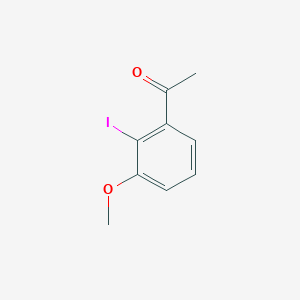
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
